An In-depth Technical Guide to the Chemical Properties of Thiamphenicol-d3
An In-depth Technical Guide to the Chemical Properties of Thiamphenicol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.
Thiamphenicol-d3 serves as a crucial internal standard for the accurate quantification of Thiamphenicol in biological samples through mass spectrometry and liquid chromatography techniques.[1] Its use improves the reliability of analyses in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]
Core Chemical and Physical Properties
The fundamental properties of Thiamphenicol-d3 are summarized below, providing a foundational dataset for its application in a laboratory setting.
General Information
| Property | Value |
| Chemical Name | 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-((methyl-d3)sulfonyl)phenyl)propan-2-yl)acetamide[2] |
| Synonyms | Thiamphenicol-methyl-d3, Thiophenicol-d3, Dextrosulphenidol-d3[3] |
| Primary Application | Labeled Thiamphenicol, Internal Standard[1][3] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₂D₃Cl₂NO₅S[2][3] |
| Molecular Weight | 359.23 g/mol [2] |
| Accurate Mass | 358.02 Da[2] |
| CAS Number | 2211914-19-9[4] (Note: Alternate CAS numbers for related isomers or mixtures may exist) |
| Appearance | White Solid[3] |
| Purity | >95% (HPLC)[2] |
| Storage Conditions | 2-8°C Refrigerator or -20°C[2][3] |
| Shipping Conditions | Ambient Temperature[3] |
| Solubility | Soluble in DMSO (71 mg/mL)[5] |
Mechanism of Action
Thiamphenicol-d3 is the deuterated form of Thiamphenicol, a methyl-sulfonyl analog of chloramphenicol.[3][4][6] Its biological activity mirrors that of the parent compound. Thiamphenicol functions as a broad-spectrum antibiotic by inhibiting bacterial protein synthesis.[7][8] It specifically binds to the 50S subunit of the bacterial ribosome.[4][7][8] This binding action obstructs the peptidyl transferase enzyme, which is critical for forming peptide bonds between amino acids during protein chain elongation.[7][8] By halting this process, Thiamphenicol prevents the synthesis of proteins essential for bacterial growth and replication, resulting in a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[4][7]
Caption: Mechanism of action of Thiamphenicol.
Experimental Protocols & Applications
Thiamphenicol-d3 is primarily used as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods.
Quantitative Analysis by LC-MS/MS
Thiamphenicol-d3 is the ideal internal standard for the quantification of Thiamphenicol in complex matrices such as plasma, serum, and tissue. The deuterium labeling gives it a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its distinct detection by a mass spectrometer, while its chemical properties ensure it behaves almost identically to the analyte during sample preparation and chromatographic separation.
General Methodology:
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Sample Preparation: A known concentration of Thiamphenicol-d3 is spiked into the biological sample (e.g., plasma) containing an unknown amount of Thiamphenicol.
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Extraction: Analytes (both labeled and unlabeled) are extracted from the matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
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Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A C18 column is typically used to separate Thiamphenicol from other matrix components.
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Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both Thiamphenicol and Thiamphenicol-d3 (Multiple Reaction Monitoring - MRM).
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Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Thiamphenicol in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Thiamphenicol-methyl-d3 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 7. What is Thiamphenicol used for? [synapse.patsnap.com]
- 8. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
